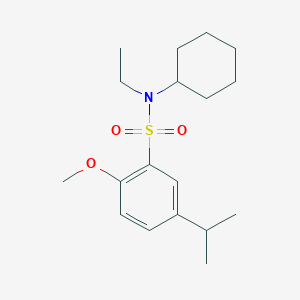![molecular formula C17H17NO B5702386 phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
phenyl[4-(1-pyrrolidinyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl[4-(1-pyrrolidinyl)phenyl]methanone, also known as desmethylprodine or MPPP, is a synthetic opioid analgesic drug. It was first synthesized in the 1940s and was initially used as a pain reliever. However, due to its high abuse potential and severe side effects, it was banned in the United States in the 1980s.
作用機序
Desmethylprodine acts on the opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. It binds to the mu-opioid receptor with high affinity, which is responsible for its potent analgesic properties.
Biochemical and Physiological Effects:
Desmethylprodine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction, tolerance, and dependence.
実験室実験の利点と制限
One advantage of using phenyl[4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is that it has a well-defined mechanism of action and produces consistent results. However, its high abuse potential and severe side effects make it unsuitable for use in human studies.
将来の方向性
There are several future directions for research on phenyl[4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the development of new pain medications that target the opioid receptor system without producing addiction and tolerance. Another direction is the study of the molecular mechanisms underlying opioid addiction and dependence, which could lead to the development of new treatments for opioid use disorder. Additionally, there is a need for more research on the long-term effects of opioid use on the brain and body, particularly in the context of chronic pain management.
合成法
The synthesis of phenyl[4-(1-pyrrolidinyl)phenyl]methanone involves the reaction of 4-phenyl-4-piperidinone with paraformaldehyde and ammonium chloride in the presence of hydrochloric acid. The resulting product is then reduced with lithium aluminum hydride to obtain phenyl[4-(1-pyrrolidinyl)phenyl]methanonedine.
科学的研究の応用
Phenyl[4-(1-pyrrolidinyl)phenyl]methanone has been used in scientific research to study the opioid receptor system and to develop new pain medications. It has also been used as a reference compound in forensic toxicology to identify and quantify opioids in biological samples.
特性
IUPAC Name |
phenyl-(4-pyrrolidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)18-12-4-5-13-18/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHLHLUIBNZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(4-pyrrolidin-1-ylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)

![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)

![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)